molecular formula C10H16ClNO2 B13589364 2-(4-Ethoxyphenoxy)ethan-1-aminehydrochloride CAS No. 2792202-14-1

2-(4-Ethoxyphenoxy)ethan-1-aminehydrochloride

Cat. No.: B13589364
CAS No.: 2792202-14-1
M. Wt: 217.69 g/mol
InChI Key: YDZCAISNHWXSJP-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenoxy)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C10H15NO2·HCl It is a hydrochloride salt of 2-(4-ethoxyphenoxy)ethan-1-amine, which is an organic compound containing an ethoxyphenoxy group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenoxy)ethan-1-aminehydrochloride typically involves the reaction of 4-ethoxyphenol with 2-chloroethanamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxyphenol acts as a nucleophile and displaces the chlorine atom from 2-chloroethanamine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenoxy)ethan-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The ethoxy and phenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(4-Ethoxyphenoxy)ethan-1-aminehydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenoxy)ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or act as an agonist or antagonist at specific receptors. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenoxy)ethan-1-aminehydrochloride: Similar structure with a methoxy group instead of an ethoxy group.

    2-(4-Ethoxyphenoxy)ethanimidamidehydrochloride: Contains an imidamide group instead of an amine group.

Uniqueness

2-(4-Ethoxyphenoxy)ethan-1-aminehydrochloride is unique due to its specific ethoxyphenoxy and ethanamine structure, which imparts distinct chemical and biological properties

Properties

CAS No.

2792202-14-1

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

IUPAC Name

2-(4-ethoxyphenoxy)ethanamine;hydrochloride

InChI

InChI=1S/C10H15NO2.ClH/c1-2-12-9-3-5-10(6-4-9)13-8-7-11;/h3-6H,2,7-8,11H2,1H3;1H

InChI Key

YDZCAISNHWXSJP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OCCN.Cl

Origin of Product

United States

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